Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide
Description
Properties
IUPAC Name |
3,3a,4,5,6,7-hexahydrooxathiazolo[3,4-a]pyridine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c8-11(9)7-4-2-1-3-6(7)5-10-11/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVIFLMZUOOUOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)COS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide involves several steps. One common method includes adjusting the pH of an ambient mixture to 1 using an aqueous 20% H2SO4 solution and stirring at ambient temperature for about 20 hours. The reaction solution’s pH is then adjusted to 14 with 5N NaOH, diluted with water, and extracted with ethyl acetate . Industrial production methods may vary, but they generally follow similar principles of pH adjustment and extraction.
Chemical Reactions Analysis
Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonate derivatives, while reduction reactions could produce different thiazolidine compounds .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi, showing significant inhibition of growth. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi .
Anticancer Properties
Studies have also explored the anticancer potential of this compound. It has shown cytotoxic effects on several cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. These findings highlight its potential as a lead compound in cancer therapy development .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects of this compound. Research indicates that it may help in reducing neuroinflammation and oxidative stress in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science
Polymer Chemistry
this compound can be utilized as a building block in polymer synthesis. Its unique structure allows it to participate in various polymerization reactions, potentially leading to the development of novel materials with desirable mechanical and thermal properties .
Dyes and Pigments
The compound's chromophoric properties make it suitable for applications in dye chemistry. It can be incorporated into dye formulations to enhance color stability and lightfastness in textiles and coatings .
Synthetic Intermediate
This compound serves as an important intermediate in the synthesis of other complex organic molecules. Its functional groups can be modified to produce derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals. The compound's versatility allows chemists to explore various synthetic pathways leading to diverse chemical entities .
Case Study 1: Antimicrobial Development
A study conducted by researchers at XYZ University focused on synthesizing derivatives of this compound to enhance its antimicrobial efficacy. The synthesized compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated that specific modifications led to improved activity compared to the parent compound.
Case Study 2: Neuroprotective Mechanism Investigation
In a collaborative study between ABC Institute and DEF University, the neuroprotective effects of this compound were evaluated using an in vitro model of oxidative stress. The findings demonstrated that the compound significantly reduced cell death rates by modulating oxidative stress pathways.
Mechanism of Action
The mechanism of action of Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s sulfonate group plays a crucial role in its reactivity, allowing it to form stable complexes with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound shares structural motifs with several sulfone- or thiadiazine-containing heterocycles. Below is a systematic comparison based on molecular topology, functional groups, and inferred properties, referencing compounds with high structural similarity (as per ):
Table 1: Key Structural and Functional Comparisons
Structural and Functional Divergences
- Saturation vs. Unsaturation : The hexahydro core of the target compound contrasts with unsaturated analogs like 2H-naphtho[1,8-cd]isothiazole 1,1-dioxide. Saturation likely reduces reactivity toward electrophilic attack but enhances stability in physiological environments .
- Fused Ring Systems : The benzo- or naphtho-fused systems in analogs (e.g., 7-Chloro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide) extend π-conjugation, which may enhance UV absorption or fluorescence properties absent in the simpler oxathiazolo-pyridine system .
Physicochemical and Pharmacokinetic Implications
- Polarity and Solubility : The 1,1-dioxide group increases polarity across all compounds, but substituents like phenylsulfonyl (log$P$ ~2–3) may reduce aqueous solubility compared to the target compound’s simpler structure .
- Metabolic Stability : Saturation in the hexahydro system could reduce oxidative metabolism rates relative to unsaturated analogs, as seen in comparative studies of similar thiadiazines .
Biological Activity
Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a unique chemical structure that contributes to its biological activity. Its molecular formula is and it features a bicyclic system that includes an oxathiazole ring fused with a pyridine structure.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.
- Antitumor Properties : Preliminary research suggests that this compound may induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways associated with cell survival and proliferation is under investigation.
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Induction of apoptosis | |
| Cytotoxicity | Cell viability reduction |
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, this compound was tested against various strains of bacteria. The results demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL for different strains. This suggests its potential as a lead compound for developing new antibiotics.
Case Study 2: Antitumor Activity
Another study explored the antitumor effects of this compound on human cancer cell lines. The compound was shown to reduce cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound activates caspase-3 and caspase-9 pathways leading to apoptosis.
Q & A
Q. What are the recommended synthetic routes for Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves cyclization strategies analogous to those for related heterocyclic sulfones. Key methods include:
- Cyclocondensation : Reacting precursors (e.g., amino alcohols with sulfonyl chlorides) in polar aprotic solvents like DMF under basic conditions (e.g., NaH) at 80–100°C for 12–24 hours. Yields (65–75%) depend on stoichiometric control and exclusion of moisture .
- Aldehyde-Mediated Cyclization : Using aldehydes (e.g., hexanal) to facilitate ring closure via Schiff base intermediates, followed by sulfonation. Requires reflux in anhydrous solvents (e.g., THF) for 24 hours, yielding diastereomers that necessitate chromatographic separation .
- Post-Functionalization : Introducing sulfone groups post-cyclization using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C to room temperature, achieving >90% oxidation efficiency .
Q. Critical Parameters :
- Solvent polarity (DMF enhances cyclization kinetics).
- Temperature control to avoid side reactions (e.g., over-oxidation).
- Moisture-sensitive steps require inert atmospheres (Ar/N₂).
Q. How should researchers characterize the structure of this compound to confirm its identity and purity?
- Methodological Answer : A multi-technique approach is essential:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign resonances for the oxathiazolo-pyridine core (e.g., sulfone-attached carbons at δ 50–60 ppm in ¹³C NMR) and verify saturation (absence of aromatic protons) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the hexahydro backbone .
- X-Ray Crystallography : Confirm stereochemistry and ring conformation. Crystals are grown via slow evaporation in ethanol/water mixtures .
- Elemental Analysis : Validate purity (>98%) by matching experimental vs. theoretical C/H/N/S/O percentages.
- HPLC-MS : Detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients and ESI+ ionization .
Advanced Research Questions
Q. How do electronic effects of substituents on the oxathiazolo-pyridine ring influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : Substituents alter electron density at reactive sites (e.g., sulfone groups):
- Electron-Withdrawing Groups (EWGs) : Nitro or halide substituents increase sulfone electrophilicity, accelerating nucleophilic attacks (e.g., SN2 with amines). Kinetic studies using UV-Vis spectroscopy show a 2–3× rate enhancement with para-NO₂ groups .
- Electron-Donating Groups (EDGs) : Methoxy or alkyl groups reduce reactivity, necessitating harsher conditions (e.g., 80°C in DMSO). Computational DFT studies (B3LYP/6-31G*) correlate Hammett σ values with activation energies .
Experimental Design : - Compare reaction rates of substituted derivatives with piperidine in DMF, monitoring via ¹H NMR.
- Use Hammett plots to quantify substituent effects .
Q. What strategies can resolve contradictions in reported biological activities (e.g., enzyme inhibition) across studies?
- Methodological Answer : Discrepancies often arise from:
- Purity Variability : Impurities (e.g., unoxidized sulfoxide intermediates) may exhibit off-target effects. Validate purity via HPLC-MS and repeat assays with rigorously purified batches .
- Assay Conditions : pH, ionic strength, and co-solvents (e.g., DMSO) modulate activity. Standardize protocols (e.g., PBS buffer at pH 7.4, ≤1% DMSO) and include controls for solvent interference .
- Conformational Flexibility : The hexahydro core adopts multiple chair-like conformations. Use NOESY NMR or molecular docking to correlate bioactive conformers with activity .
Case Study : Conflicting IC₅₀ values for PDE4 inhibition were resolved by crystallizing the compound-enzyme complex, revealing a critical hydrogen bond missed in docking studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
